molecular formula C20H28N6O2 B2615985 6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320222-56-6

6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2615985
CAS No.: 2320222-56-6
M. Wt: 384.484
InChI Key: MCUVMEPOAJHPHX-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyridazine ring, the introduction of the piperidine moiety, and the attachment of the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Tert-butyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one include:

  • 2,6-Di-tert-butylpyridine
  • 4-tert-Butyl-2,6-dimethylacetophenone
  • Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-20(2,3)16-7-9-18(27)26(23-16)14-10-12-25(13-11-14)19(28)15-6-8-17(22-21-15)24(4)5/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUVMEPOAJHPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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